molecular formula C9H20N2O B1287107 1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine CAS No. 910442-18-1

1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine

Cat. No.: B1287107
CAS No.: 910442-18-1
M. Wt: 172.27 g/mol
InChI Key: NSEJMPYQHVGIAC-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with a methoxyethyl group and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Methylmethanamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

  • 1-[1-(2-Hydroxyethyl)pyrrolidin-3-YL]-N-methylmethanamine
  • 1-[1-(2-Ethoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine
  • 1-[1-(2-Propoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine

Comparison: 1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties such as increased solubility and reactivity compared to its hydroxyethyl, ethoxyethyl, and propoxyethyl analogs. This uniqueness makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)pyrrolidin-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-7-9-3-4-11(8-9)5-6-12-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEJMPYQHVGIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592067
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-18-1
Record name 1-(2-Methoxyethyl)-N-methyl-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910442-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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